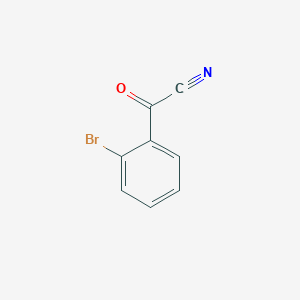

2-Bromobenzoyl cyanide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

88562-26-9 |

|---|---|

Molecular Formula |

C8H4BrNO |

Molecular Weight |

210.03 g/mol |

IUPAC Name |

2-bromobenzoyl cyanide |

InChI |

InChI=1S/C8H4BrNO/c9-7-4-2-1-3-6(7)8(11)5-10/h1-4H |

InChI Key |

ILFJVILOZNSZQQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Br |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C#N)Br |

Origin of Product |

United States |

Contextualization Within Aromatic Acyl Cyanide Chemistry

2-Bromobenzoyl cyanide belongs to the class of organic compounds known as aromatic acyl cyanides. wikipedia.org These compounds are characterized by an acyl group attached directly to a cyanide moiety, with the acyl portion being an aromatic ring. wikipedia.org Generally, aromatic acyl cyanides are noted to be less reactive than their aliphatic counterparts, a trait that is analogous to the difference in reactivity between aromatic and aliphatic acyl chlorides. stackexchange.com This moderated reactivity can be advantageous, providing greater stability and selectivity in certain synthetic applications. stackexchange.com

The synthesis of aromatic acyl cyanides is often achieved through the reaction of the corresponding aromatic acyl chloride with a cyanide source. stackexchange.com For instance, methods have been developed using cuprous cyanide or alkali metal cyanides, such as potassium or sodium cyanide, often impregnated on a solid support like Amberlite XAD resins to facilitate the reaction under mild conditions and afford high yields. stackexchange.comoup.comdeepdyve.comprepchem.com The reaction between o-bromo benzoyl chloride and cuprous cyanide in acetonitrile (B52724) yields o-bromo benzoyl cyanide. prepchem.com Some research has also explored the photochemical dimerization of certain aroyl cyanides, which can lead to the formation of cycloadducts useful in further synthesis. cdnsciencepub.com

Significance of the Acyl Cyanide Moiety in Synthetic Methodologies

The acyl cyanide functional group, R-C(O)CN, is a versatile and reactive entity in organic synthesis. wikipedia.org It can be viewed as an activated carboxylic acid derivative, capable of participating in a variety of chemical transformations. One of its primary roles is as an acylating agent. Furthermore, the acyl cyanide group can be converted into several other valuable functional groups. For example, through interception with various nucleophiles, the moiety can be transformed into carboxylic acids, esters, or amides. acs.orgnih.gov

In a different synthetic application, aromatic and heteroaromatic acyl cyanides can undergo palladium-catalyzed decarbonylation under mild, neutral conditions to produce the corresponding nitriles in excellent yields. acs.org This reaction provides an efficient pathway for converting aldehydes into nitriles via cyanohydrin and subsequent acyl cyanide intermediates. acs.org The chemistry of acyl cyanides has also been extended to umpolung (reactivity inversion) strategies through the use of "masked acyl cyanide" (MAC) reagents. acs.orgnih.govdigitellinc.com These protected synthons, when activated by a base, generate a nucleophilic acyl anion equivalent that can react with various electrophiles, enabling the synthesis of complex structures like 1,4-dicarbonyl compounds, which are otherwise challenging to access. acs.orgnih.gov This methodology has been successfully applied in the enantioselective synthesis of γ-keto acids, esters, and amides, as well as α-amino acid derivatives. acs.orgacs.org

Overview of Halogenated Aromatic Scaffolds in Chemical Research

Direct Synthesis Strategies

Direct synthesis strategies primarily involve the introduction of a cyanide group onto a 2-bromobenzoyl scaffold, most commonly starting from 2-bromobenzoyl halides.

The classical approach to forming acyl cyanides involves the nucleophilic substitution of a halide in an acyl halide with a cyanide salt. One documented method for synthesizing this compound involves reacting o-bromo benzoyl chloride with cuprous cyanide (CuCN). prepchem.com In this procedure, anhydrous sodium iodide is used in conjunction with CuCN in anhydrous acetonitrile (B52724). prepchem.com The mixture is stirred at room temperature, and after workup, the product is obtained through recrystallization. prepchem.com This method yielded this compound as yellow crystals with a 50% yield. prepchem.com

Modern advancements have led to the development of more efficient catalytic systems that often operate under milder conditions. Copper-catalyzed domino halogen exchange-cyanation procedures represent a significant improvement over traditional methods like the Rosenmund-von Braun reaction, which required harsh conditions and stoichiometric amounts of copper cyanide. organic-chemistry.org These newer methods can utilize catalytic amounts of a copper(I) source, such as copper(I) iodide (CuI), with an inexpensive ligand like N,N'-dimethylethylenediamine and sodium cyanide (NaCN) as the cyanide source. nih.gov Such systems simplify product isolation and are compatible with a wide range of functional groups. organic-chemistry.orgnih.gov

Palladium-catalyzed cyanation has also emerged as a powerful tool for the synthesis of aryl nitriles from aryl halides. researchgate.net These methods can be exceptionally mild, with some protocols for aryl bromides proceeding at temperatures ranging from room temperature to 40 °C. mit.edu The use of palladium catalysts, often in combination with specific ligands, allows for high efficiency and broad functional group tolerance. nih.govmit.edu

| Starting Material | Cyanide Source | Catalyst/Reagent | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| o-Bromo benzoyl chloride | Cuprous cyanide (CuCN) | Sodium iodide (NaI) | Acetonitrile | 50% | prepchem.com |

| Aryl Bromides (General) | Sodium cyanide (NaCN) | CuI (10 mol%), N,N'-dimethylethylenediamine | Toluene | High | nih.gov |

| Aryl Bromides (General) | Zinc cyanide (Zn(CN)2) | Pd2(dba)3/PtBu3 (5 mol %) | Not specified | High | mit.edu |

Oxidative cyanation provides an alternative pathway, generating the acyl cyanide functionality through oxidation of a suitable precursor. A practical method has been developed for the generation of acyl cyanides through a mild Ruthenium-catalyzed selective C(sp³)–H oxidation of benzylic nitriles. nih.gov This approach is notable as it avoids the use of external cyanide sources. nih.gov The reaction is tolerant of various functional groups, including halides on the aromatic ring. nih.gov

Another innovative approach is the aerobic photooxidation of benzyl (B1604629) cyanide derivatives. researchgate.net Research has shown that benzyl cyanide can be converted to benzoyl cyanide through photooxidation in the presence of carbon tetrabromide as a catalyst, using fluorescent lamps as a visible light source. researchgate.netrsc.org This method uses molecular oxygen as the terminal oxidant. rsc.org While specifically detailed for other isomers, the general mechanism involves the photochemical activation of the catalyst to initiate oxidation at the benzylic position. smolecule.com A related study on the synthesis of 2-chlorobenzoyl cyanide via this method reported a 53% yield, suggesting its applicability to halogenated benzyl cyanides. rsc.org

Catalytic Systems for Enhanced Synthesis Efficiency

The efficiency of this compound synthesis is greatly enhanced by various catalytic systems, which offer milder reaction conditions, improved yields, and greater functional group compatibility compared to stoichiometric methods.

Palladium-based Catalysts : Palladium catalysis is a cornerstone of modern cyanation reactions. researchgate.net Systems using catalysts like Pd/C or combinations of Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., t-Bu₃P) are effective for the cyanation of aryl halides. mit.eduresearchgate.net These catalysts facilitate the reaction at lower temperatures and catalyst loadings, a significant advantage for complex molecule synthesis. mit.edu

Copper-based Catalysts : Copper(I) iodide (CuI) is a widely used, inexpensive, and efficient catalyst for cyanation, particularly in domino halide exchange-cyanation reactions of aryl bromides. organic-chemistry.orgnih.gov Paired with simple diamine ligands, it provides a robust alternative to palladium systems and improves upon the classic, high-temperature Rosenmund-von Braun reaction. organic-chemistry.org

Ruthenium-based Catalysts : Ruthenium catalysts have been employed for the selective C-H oxidation of benzylic nitriles to form acyl cyanides. nih.gov This represents a cyanide-free approach where the nitrile group is already present in the precursor, and the catalyst facilitates the oxidation of the adjacent methylene (B1212753) group. nih.gov

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantages | Reference |

|---|---|---|---|---|

| Palladium | Pd/C, Pd₂(dba)₃/t-Bu₃P | Cyanation of Aryl Halides | Mild conditions, low catalyst loading, high functional group tolerance. | mit.edu, researchgate.net |

| Copper | CuI | Cyanation of Aryl Halides | Inexpensive, efficient for domino reactions, avoids polar solvents. | organic-chemistry.org, nih.gov |

| Ruthenium | [RuCl₂(p-cymene)]₂ | C-H Oxidation of Benzyl Nitriles | Cyanide-free synthesis, high selectivity for acyl cyanide. | nih.gov |

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry are increasingly influencing the development of synthetic routes for this compound, aiming to reduce environmental impact and improve safety.

A key development is the use of less toxic cyanide sources. Traditional reagents like sodium or potassium cyanide are highly toxic. Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a non-toxic and easy-to-handle alternative for the palladium-catalyzed cyanation of aryl halides. researchgate.net

The development of cyanide-free synthetic routes is a significant green advancement. The Ru-catalyzed C-H oxidation of 2-bromobenzyl cyanide to the target acyl cyanide entirely circumvents the need to handle cyanide salts during the final stages of synthesis. nih.gov

Solvent choice is another critical factor. Efforts have been made to replace traditional organic solvents with more environmentally benign systems. An example is the use of a Pd/C catalyst in a Polyethylene Glycol-Water (PEG-H₂O) system for the cyanation of aryl halides. researchgate.net Furthermore, some copper-catalyzed cyanations are designed to work in apolar solvents like toluene, which simplifies product isolation and reduces waste from aqueous workups. organic-chemistry.org

Finally, the adoption of energy-efficient methods contributes to greener synthesis. Photooxidative reactions that utilize visible light from fluorescent lamps offer a mild and selective method for converting benzyl cyanides to benzoyl cyanides, using molecular oxygen as a clean oxidant. researchgate.netrsc.org

Nucleophilic Substitution Reactions Involving the Acyl Cyanide Group

The acyl cyanide functional group is a key center for reactivity in this compound. It behaves as a carboxylic acid derivative where the cyanide ion (CN⁻) can act as a leaving group. These reactions typically proceed via a nucleophilic acyl substitution mechanism.

Reaction with Carbon-Centered Nucleophiles

The reaction of aroyl cyanides with potent carbon-centered nucleophiles, such as Grignard reagents, provides an effective route for the synthesis of ketones. In this transformation, the Grignard reagent attacks the electrophilic carbonyl carbon. Subsequent hydrolysis of the intermediate yields a diaryl ketone. Research has shown that acyl cyanides are effective partners for iron-catalyzed cross-coupling reactions with Grignard reagents, leading to the formation of ketones. researchgate.netresearchgate.netdergipark.org.tr This method is particularly useful as it avoids the over-addition that can sometimes be an issue with more reactive acyl chlorides. vedantu.com

Table 1: Reaction of this compound with Carbon-Centered Nucleophiles This table is representative of the general reaction of aroyl cyanides.

| Nucleophile (Example) | Catalyst/Reagents | Conditions | Product (Example) |

|---|---|---|---|

| Phenylmagnesium Bromide | Fe(acac)₃ (catalyst), THF | Mild conditions | 2-Bromobenzophenone |

| Alkyl Grignard Reagent | Fe(acac)₃ (catalyst), THF | Mild conditions | 1-(2-bromophenyl)alkan-1-one |

Reaction with Nitrogen-Centered Nucleophiles

Nitrogen-centered nucleophiles, such as amines, hydrazines, and amidines, can react with the acyl cyanide group to form amides and related structures. These reactions are fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the reaction of 2-halobenzoyl derivatives with amidines is a known pathway to quinazoline (B50416) scaffolds. nih.gov While direct examples with this compound are not extensively detailed, its reaction with an appropriate nitrogen nucleophile, such as an amidine, would be expected to lead to cyclization, forming important heterocyclic cores like quinazolines. nih.govmdpi.com Similarly, reaction with hydrazine (B178648) would likely produce 2-bromo-N'-(2-bromobenzoyl)benzohydrazide. ontosight.ai

Reaction with Oxygen-Centered Nucleophiles

Under aqueous acidic or basic conditions, the acyl cyanide group of this compound undergoes hydrolysis. This reaction proceeds through nucleophilic attack by water or a hydroxide (B78521) ion on the carbonyl carbon, followed by the departure of the cyanide ion. The final product of this hydrolysis is 2-bromobenzoic acid. This reactivity is characteristic of aroyl cyanides in general; for example, 4-bromobenzoyl cyanide is known to hydrolyze to 4-bromobenzoic acid in the presence of moisture, particularly under basic conditions (pH > 7). A patent has also described the hydrolysis of a related compound, 2-(phenoxy)benzoyl nitrile, as a step in a larger synthesis. google.com

Mechanistic Pathways of Acyl Substitution

The nucleophilic substitution reactions at the acyl cyanide group follow a well-established two-step mechanism: addition-elimination . tandfonline.com

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbonyl carbon. This breaks the C=O pi bond and forms a temporary, unstable tetrahedral intermediate with a negative charge on the oxygen atom.

Elimination of the Leaving Group: The tetrahedral intermediate then collapses. The C=O double bond is reformed, and in the process, the most stable leaving group is expelled. In the case of this compound, the cyanide ion (CN⁻) is a reasonably good leaving group, allowing the substitution to proceed and form a new carbonyl compound.

Coupling Reactions

Beyond simple substitution, this compound can participate in various coupling reactions. While palladium catalysis is common, other transition metals like copper and iron are also employed.

Copper-catalyzed Ullmann-type reactions, a classic method for forming carbon-heteroatom bonds, represent a potential pathway for coupling at the C-Br bond. tcichemicals.com These reactions typically involve coupling an aryl halide with an alcohol, amine, or thiol in the presence of a copper catalyst, often under harsher conditions than palladium-catalyzed alternatives. tcichemicals.com

More specifically, iron-catalyzed coupling reactions between aroyl cyanides and Grignard reagents have been shown to be highly efficient for producing diaryl ketones. dergipark.org.tr This transformation is notable for its use of an inexpensive and environmentally benign iron catalyst, such as Fe(acac)₃, and proceeds rapidly under mild conditions. researchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Position

The bromine atom at the ortho position provides a versatile handle for a variety of powerful palladium-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring, making this compound a valuable building block in organic synthesis.

Key examples of these transformations include the Suzuki, Heck, and Sonogashira reactions. These reactions all begin with the oxidative addition of the palladium(0) catalyst into the carbon-bromine bond.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comnih.gov This method is one of the most widely used for the formation of biaryl structures.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, more substituted alkene. nih.govrsc.org Intramolecular versions of this reaction are particularly useful for constructing cyclic systems. acs.orgconsensus.app

Sonogashira Coupling: This reaction creates a C(sp²)-C(sp) bond by coupling the aryl bromide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is typically co-catalyzed by copper(I) salts, although copper-free methods have also been developed. rsc.org This reaction is instrumental in synthesizing aryl alkynes, which are precursors to many complex molecules. thieme-connect.com

Table 2: Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner (Example) | Catalyst/Reagents (Typical) | Product Type |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, Toluene/Water | 2-Benzoyl-1,1'-biphenyl-2'-carbonitrile |

| Heck Reaction | Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 2-Benzoyl-2'-styrylbenzonitrile |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N, THF | 2-Benzoyl-2'-(phenylethynyl)benzonitrile |

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds, typically involving a palladium catalyst to couple an organohalide with an organoboron species. researchgate.netyonedalabs.com For this compound, the reaction is anticipated to proceed at the C-Br bond. The catalytic cycle involves the oxidative addition of a Pd(0) complex into the aryl bromide bond, followed by transmetalation with a boronic acid or its derivative in the presence of a base, and concluding with reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgkochi-tech.ac.jp

While specific examples detailing the Suzuki-Miyaura coupling of this compound are not extensively documented in the reviewed literature, the reaction is highly feasible based on its known wide scope for aryl bromides. nih.gov The reaction conditions would likely require a palladium catalyst, a phosphine ligand, a base, and a suitable solvent system. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene/H₂O | 85 | Good to Excellent |

| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | Good |

| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Good to Excellent |

Note: This table represents generalized conditions for Suzuki-Miyaura coupling of aryl bromides and serves as a predictive model for this compound.

Sonogashira Coupling Investigations

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.org This reaction is a powerful method for synthesizing aryl alkynes. gold-chemistry.org For this compound, the coupling would occur between the sp-hybridized carbon of the alkyne and the sp²-hybridized carbon of the phenyl ring bearing the bromine atom. The mechanism involves a palladium cycle, similar to other cross-couplings, and a copper cycle that generates a copper(I) acetylide intermediate. wikipedia.org

Although direct literature on the Sonogashira coupling of this compound is sparse, related substrates like 2-(2-bromophenoxy)acetonitrile (B1272177) undergo domino reactions involving an initial Sonogashira coupling followed by an intramolecular cyclization. organic-chemistry.org This suggests that this compound is a viable substrate for such transformations. High yields are generally achieved with various aryl halides under optimized conditions. nih.gov

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Catalyst / Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. - 60 | Good to Excellent |

| Pd(OAc)₂ / CuI | K₂CO₃ | DMF | 80 | Good |

| Pd(PPh₃)₄ / CuI | i-Pr₂NH | Toluene | 70 | Good to Excellent |

Note: This table represents generalized conditions for Sonogashira coupling of aryl bromides and serves as a predictive model for this compound.

Negishi Coupling Investigations

The Negishi coupling is a versatile and powerful method for C-C bond formation that couples organic halides with organozinc compounds, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org A key advantage is the high reactivity of organozinc reagents, which often leads to faster reaction times compared to other cross-coupling methods. wikipedia.org The reaction demonstrates broad functional group tolerance, making it suitable for complex molecule synthesis. wikipedia.org

The application of Negishi coupling to this compound would involve the reaction of its C-Br bond with an organozinc reagent (R-ZnX). A related transformation, the acylation of an organozinc compound with 2-bromobenzoyl chloride, has been reported, indicating the compatibility of the 2-bromobenzoyl framework under these reaction conditions. uni-muenchen.de Mild conditions using ligands such as X-Phos have been developed for coupling heterocyclic organozinc reagents with aryl chlorides. nih.gov

Table 3: Representative Conditions for Negishi Coupling of Aryl Halides

| Catalyst / Ligand | Organometallic | Solvent | Temperature (°C) | Yield (%) |

| Pd₂(dba)₃ / XPhos | Aryl-ZnCl | THF / Dioxane | Room Temp. - 80 | High |

| Ni(acac)₂ / PPh₃ | Alkyl-ZnBr | THF | 60 | Good |

| Pd(P(t-Bu)₃)₂ | Aryl-ZnCl | THF / NMP | 100 | High |

Note: This table represents generalized conditions for Negishi coupling of aryl halides and serves as a predictive model for this compound.

Stille Coupling Investigations

The Stille reaction creates a C-C bond by coupling an organohalide with an organostannane reagent, catalyzed by palladium. nih.gov While it is a robust and widely used method, a significant drawback is the toxicity of the organotin compounds and their byproducts. libretexts.orgharvard.edu

For this compound, a Stille coupling would link an organic group from the organostannane (R-SnR'₃) to the aromatic ring at the position of the bromine atom. The reaction mechanism follows the typical oxidative addition, transmetalation, and reductive elimination sequence. Additives like copper(I) salts can significantly accelerate the reaction rate. harvard.edu Nickel has also been explored as a catalyst for Stille couplings involving C-N bond cleavage. nih.gov

Table 4: Representative Conditions for Stille Coupling of Aryl Bromides

| Catalyst / Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | - | Toluene / Dioxane | 80-110 | Good to Excellent |

| Pd₂(dba)₃ / AsPh₃ | CuI | DMF | 60-80 | High |

| Pd(OAc)₂ / P(t-Bu)₃ | CsF | Dioxane | 100 | High |

Note: This table represents generalized conditions for Stille coupling of aryl bromides and serves as a predictive model for this compound.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is governed by the directing effects of the existing substituents: the bromine atom and the benzoyl cyanide group. The bromine atom is an ortho-, para-director, while the benzoyl cyanide moiety, containing both a carbonyl and a cyano group, is a strong electron-withdrawing and meta-directing group.

The powerful deactivating nature of the benzoyl cyanide group significantly reduces the nucleophilicity of the aromatic ring, making EAS reactions challenging. Any substitution that occurs will be directed to the positions least deactivated. The bromine directs to positions 3 (ortho) and 5 (para). The benzoyl cyanide group directs to positions 4 and 6 (meta). The activating (or least deactivating) influence of the bromine atom would likely control the regioselectivity, favoring substitution at position 5, which is para to the bromine and meta to the benzoyl cyanide group. Position 3 (ortho to Br, ortho to COCN) would be highly deactivated. Therefore, reactions like nitration or halogenation are expected to be sluggish and yield primarily the 5-substituted product, if they proceed at all.

Radical Reactions and Photoredox Catalysis

The C-Br bond in this compound serves as an effective initiation point for radical reactions, particularly through photoredox catalysis. This approach uses visible light to generate radical intermediates under mild conditions. nih.gov The mechanism typically involves a single-electron transfer (SET) from an excited-state photocatalyst to the aryl bromide, leading to the cleavage of the C-Br bond and the formation of a 2-benzoylcyanophenyl radical.

This highly reactive intermediate can then participate in a variety of transformations. Research on closely related N-(2-bromobenzoyl)indoles has shown that this aryl radical can undergo intramolecular cyclization onto the indole (B1671886) ring, initiating a radical tandem dearomatization sequence to construct complex polycyclic scaffolds. researchgate.netnih.gov Similarly, photoredox catalysis with tungsten-based catalysts has been used to effect the cyclization of 1-(2-bromobenzyl)-pyrrole via reductive dehalogenation. nsf.gov Furthermore, 2-bromobenzyl cyanide itself has been employed as a reactant in transformations with photochemically generated species. rsc.orgdicp.ac.cn

Table 5: Examples of Radical Reactions Involving 2-Bromobenzoyl Derivatives

| Substrate | Catalyst / Conditions | Key Intermediate | Product Type |

| N-(2-Bromobenzoyl)indole | Pd(PPh₃)₄, Xantphos, Blue LEDs | Aryl Radical | Isoindoloindoline |

| 1-(2-Bromobenzyl)-pyrrole | W(CNDipp)₆, 445 nm light | Benzyl Radical | 5H-Pyrrolo[2,1-a]isoindole |

| Ynone + 2-Bromobenzyl cyanide | tBuOLi, NMP, 100 °C | - | Benzoxepine |

Cascade and Tandem Reaction Sequences Initiated by this compound

The strategic placement of the reactive bromide and the carbonyl cyanide functionalities allows this compound and its derivatives to initiate powerful cascade and tandem reactions, where multiple bonds are formed in a single synthetic operation.

Several notable examples have been developed using precursors derived from 2-bromobenzoyl chloride or related structures. For instance, N-(2-bromobenzoyl)indoles have been utilized in palladium-catalyzed dearomative aryl/cycloimidoylation reactions with isocyanides to generate complex indoline-fused isoindolinones. nih.gov In another example, 2-bromobenzyl cyanide participates in a copper-mediated domino reaction with 2-iodobenzamide (B1293540) derivatives to synthesize 3-hydroxyisoindolinones. researchgate.net The reaction of 2-bromobenzyl bromides, a closely related class of compounds, with isocyanides can trigger a cascade leading to the formation of indenimines, which can be rearranged to 2-vinylbenzonitriles. uah.es Furthermore, a copper-catalyzed tandem reaction of N-(2-bromobenzyl)-2-iodobenzamide with copper cyanide under microwave irradiation has been shown to produce isoindolo[1,2-b]quinazolinones in high yields. researchgate.net These examples underscore the utility of the 2-bromobenzoyl scaffold as a versatile starting point for constructing complex heterocyclic systems through efficient, multi-step, one-pot processes.

Computational and Experimental Mechanistic Elucidation Studies

The mechanistic pathways of this compound's reactions are a subject of significant interest, leveraging both computational and experimental methodologies to unravel the intricacies of its reactivity. While direct and comprehensive studies exclusively focused on this compound are limited in publicly available literature, a substantial understanding can be derived from research on structurally related compounds and analogous reaction classes. These investigations provide a framework for predicting and interpreting the mechanistic behavior of this compound, particularly concerning nucleophilic substitution, the influence of its functional groups, and the nature of its transition states.

Computational approaches, primarily Density Functional Theory (DFT), have become indispensable tools for probing reaction mechanisms at a molecular level. For instance, DFT studies on molecules incorporating the 2-bromobenzoyl moiety, such as N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, offer insights into the electronic properties that govern reactivity. nih.gov Such studies typically involve the calculation of various molecular descriptors to predict the molecule's behavior in chemical reactions.

Table 1: Key Molecular Descriptors Calculated Using DFT for a 2-Bromobenzoyl-Containing Compound

| Descriptor | Abbreviation | Significance in Mechanistic Studies |

|---|---|---|

| Potential Energy Surface | PES | Maps the energy of the molecule as a function of its geometry, helping to identify stable intermediates and transition states. |

| Molecular Electrostatic Potential | MESP | Indicates the regions of a molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting sites of reaction. |

| Highest Occupied Molecular Orbital | HOMO | Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). |

| Lowest Unoccupied Molecular Orbital | LUMO | Represents the lowest energy orbital available to accept electrons and is associated with the molecule's ability to accept electrons (electrophilicity). |

| Global Reactivity Indices | I, A, ω, ε, μ, χ, η, S | Provide quantitative measures of a molecule's overall reactivity, including its ionization potential (I), electron affinity (A), electrophilicity (ω), nucleophilicity (ε), chemical potential (μ), electronegativity (χ), hardness (η), and softness (S). |

| Natural Bond Orbital | NBO | Analyzes the electron density distribution in bonds and lone pairs, providing details on hybridization and delocalization, which are crucial for understanding bonding changes during a reaction. |

| Non-Covalent Interactions | NCI | Helps in understanding the role of weak interactions, such as hydrogen bonds and van der Waals forces, in stabilizing transition states and intermediates. |

This table is based on the types of descriptors calculated for N-(1-(2-bromobenzoyl)-4-cyano-1H-pyrazol-5-yl) halogenated benzamides, which can be applied to study this compound. nih.gov

These computational parameters are instrumental in constructing a theoretical model of a reaction mechanism. For example, by calculating the energies of reactants, products, and proposed transition states, an energy profile for a reaction can be generated. This profile helps in determining the activation energy and the feasibility of a proposed mechanistic pathway.

For example, the reaction of α-bromobenzyl cyanide (an isomer) with sodium salts of fatty acids is suggested to proceed through an ionic mechanism analogous to the Williamson ether synthesis, involving the nucleophilic attack of the carboxylate anion on the carbon bearing the bromine atom. usu.edu This suggests that this compound is also susceptible to nucleophilic attack at the carbonyl carbon or the benzylic carbon, depending on the nucleophile and reaction conditions.

Furthermore, studies on related benzoyl cyanides and brominated aromatics point towards the possibility of other mechanisms, such as nucleophilic aromatic substitution (SNAr) or even radical-mediated pathways under specific conditions. The presence of the electron-withdrawing cyanide and benzoyl groups can activate the aromatic ring for SNAr, while the bromine atom can participate in radical reactions.

Table 2: Potential Reaction Mechanisms for this compound Based on Analogous Systems | Mechanism Type | Description | Relevant Analogous System/Study | | :--- | :--- | :--- | | Nucleophilic Acyl Substitution | The carbonyl carbon is attacked by a nucleophile, leading to the substitution of the cyanide group. | General reactivity of acyl cyanides. | | Nucleophilic Aromatic Substitution (SNAr) | A nucleophile attacks the aromatic ring, leading to the displacement of the bromide. This is facilitated by the electron-withdrawing nature of the benzoyl and cyanide groups. | Studies on other electron-poor aromatic halides. | | Radical Nucleophilic Substitution (SRN1) | Involves a radical-anion intermediate. While less common, it can be initiated by light or a suitable initiator. | Mentioned as a possibility for related bromo-aromatic compounds, though sometimes disfavored over SNAr. | | Transition-Metal Catalyzed Cross-Coupling | The C-Br bond can participate in reactions like Suzuki or Heck couplings, proceeding through oxidative addition, transmetalation, and reductive elimination steps. | DFT modeling of Suzuki-Miyaura coupling for 4-bromobenzoyl cyanide suggests the bromine facilitates oxidative addition to Pd(0) catalysts. | | Isocyanide-Cyanide Rearrangement | Under specific basic conditions, rearrangement involving the cyanide group could occur, as seen in the reaction of 2-bromobenzyl bromides with tosylmethyl isocyanides. researchgate.net |

The interplay between these potential pathways is a key area for mechanistic investigation. For instance, computational modeling using DFT can be employed to compare the activation barriers for SNAr versus a radical pathway, thereby predicting which mechanism is more likely under a given set of conditions. Experimental techniques such as kinetic isotope effect (KIE) studies, where an atom is replaced by its isotope to observe changes in reaction rate, can provide strong evidence for the nature of the transition state.

Applications of 2 Bromobenzoyl Cyanide in Complex Molecular Architecture Synthesis

Utilization as a Versatile Building Block in Heterocyclic Chemistry

Heterocyclic compounds are fundamental to medicinal chemistry and materials science. While acyl cyanides can be potent reagents, the specific utility of 2-bromobenzoyl cyanide in constructing these ring systems appears to be an underexplored area of research.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Isoindolinones)

The synthesis of isoindolinones, a core structure in many pharmaceuticals, is a well-documented field. However, a review of synthetic routes indicates that other precursors are overwhelmingly favored. Methodologies for creating isoindolinones frequently employ starting materials such as 2-bromobenzoyl chlorides, 2-(2-bromophenyl)-2-oxazolines, and 2-iodobenzamides. While these compounds share the 2-bromophenyl moiety, they possess different reactive groups than this compound. The literature does not currently provide established protocols for the synthesis of isoindolinones or other nitrogen-containing heterocycles that specifically start from this compound.

Synthesis of Oxygen-Containing Heterocycles

Similarly, the role of this compound in the synthesis of oxygen-containing heterocycles is not prominently featured in chemical literature. General strategies for forming these structures, such as chromans or dihydrobenzofurans, often rely on intramolecular C-O bond formation from precursors like substituted 2-bromobenzyl alcohols or phenols, rather than the acyl cyanide.

Synthesis of Sulfur-Containing Heterocycles

The construction of sulfur-containing heterocycles is achieved through a variety of synthetic pathways, typically involving thioamides or other sulfur-donating reagents. There is no significant body of research that identifies this compound as a key building block for these types of molecular frameworks.

Role in Advanced Organic Synthesis Strategies

Advanced organic synthesis often involves complex cascade reactions, multicomponent reactions, or novel catalytic methods to build molecular complexity efficiently. While the dual reactivity of the acyl cyanide and the bromo-functionalized aromatic ring in this compound suggests potential for such strategies, its application in this context is not documented. Research in this area tends to focus on related compounds, for instance, the tandem reactions of 2-bromo-N-propargylanilines or the use of tosylmethyl isocyanide derivatives with 2-bromobenzyl bromides.

Precursor for Advanced Functional Materials

The synthesis of advanced functional materials, such as polymers, dyes, or organic semiconductors, often begins with specialized small-molecule precursors. There is a lack of available data linking this compound to the production of such materials. The isomeric compound, 2-bromobenzyl cyanide, is sometimes mentioned in broader contexts of chemical building blocks, but specific pathways from this compound to functional materials have not been detailed in research findings.

Advanced Spectroscopic and Analytical Characterization Methodologies for 2 Bromobenzoyl Cyanide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of bromobenzoyl cyanides. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. In the case of bromobenzoyl cyanides, the aromatic protons provide a distinctive fingerprint that allows for the differentiation of isomers.

For 4-bromobenzoyl cyanide , the para-substitution pattern results in a symmetric molecule. The aromatic region of the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows two doublets. A reported spectrum displays a doublet of doublets at δ 8.00 ppm and another at δ 7.77 ppm, corresponding to the two sets of chemically equivalent aromatic protons. rsc.org

For 3-bromobenzoyl cyanide , the meta-substitution leads to a more complex splitting pattern with four distinct aromatic proton signals. A representative ¹H NMR spectrum in CDCl₃ shows signals at δ 8.25 (singlet), 8.11 (doublet), and 7.91 (doublet) ppm, among others, reflecting the unique electronic environment of each proton. rsc.org

While specific data for 2-bromobenzoyl cyanide is less commonly published, the ortho-position of the bromine atom would be expected to produce four distinct, closely spaced multiplets in the aromatic region of the ¹H NMR spectrum due to the lack of symmetry.

Table 1: Representative ¹H NMR Data for Bromobenzoyl Cyanide Isomers in CDCl₃

| Compound | Chemical Shift (δ) ppm and Multiplicity |

| 4-Bromobenzoyl cyanide | 8.00 (dd, J = 6.9, 2.3 Hz, 2H), 7.77 (dd, J = 7.7, 1.7 Hz, 2H) rsc.org |

| 3-Bromobenzoyl cyanide | 8.25 (s, 1H), 8.11 (d, J = 7.2 Hz, 1H), 7.91 (d, J=... 1H), 7.52 (t, J=8.0 Hz, 1H) rsc.org |

Note: Chemical shifts and coupling constants (J) can vary slightly depending on the solvent and spectrometer frequency.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The key signals in the ¹³C NMR spectrum of bromobenzoyl cyanides are those of the carbonyl carbon (C=O), the cyanide carbon (C≡N), and the aromatic carbons.

The carbonyl carbon typically appears significantly downfield (δ ~165-170 ppm), while the nitrile carbon is found around δ 115 ppm. The positions of the aromatic carbon signals are influenced by the bromine substituent.

For 4-bromobenzoyl cyanide , the symmetry results in fewer aromatic signals than the total number of aromatic carbons. For 3-bromobenzoyl cyanide , a reported ¹³C NMR spectrum in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows signals at δ 165.9 (C=O), 136.6, 133.1, 132.4, 130.2, 130.1, and 127.5 ppm for the aromatic carbons. rsc.org The cyanide carbon signal is also a key identifier.

Table 2: Representative ¹³C NMR Data for 3-Bromobenzoyl Cyanide

| Carbon Type | Chemical Shift (δ) ppm (in DMSO-d₆) |

| Carbonyl (C=O) | 165.9 rsc.org |

| Aromatic (C-Br) | 121.8 (literature value) |

| Aromatic (CH) | 136.6, 133.1, 132.4, 130.2, 130.1, 127.5 rsc.org |

| Nitrile (C≡N) | ~115 (typical value) |

To unambiguously assign all proton and carbon signals and confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. numberanalytics.compitt.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically on adjacent carbons. numberanalytics.com It is invaluable for tracing the connectivity of the aromatic protons in the bromobenzoyl cyanide isomers. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. numberanalytics.com

These 2D NMR methods, when used in combination, provide a comprehensive and definitive structural proof, leaving no ambiguity in the assignment of the this compound structure and its isomers.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds. For this compound, the most characteristic vibrations are the stretching frequencies of the carbonyl (C=O) and nitrile (C≡N) groups.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2240 - 2220 | Stretching |

| Carbonyl (C=O) | 1680 - 1660 | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| C-Br | 700 - 500 | Stretching |

Raman spectroscopy provides complementary information and is particularly sensitive to the non-polar C≡N and aromatic C=C bonds.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. acs.org HRMS can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places).

For this compound (C₈H₄BrNO), the presence of bromine is readily identified by its characteristic isotopic pattern, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity.

By comparing the experimentally measured exact mass with the calculated theoretical mass, the molecular formula can be unequivocally confirmed. rsc.org For example, the expected monoisotopic mass of the molecular ion [C₈H₄⁷⁹BrNO]⁺ is calculated with high precision, and a match with the HRMS data validates the elemental formula.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. researchgate.net This technique can elucidate bond lengths, bond angles, and intermolecular interactions in the solid state.

Should single crystals of this compound be obtained, X-ray diffraction analysis would provide an unambiguous three-dimensional model of the molecule. ugr.es This would confirm the ortho substitution pattern and reveal details about the planarity of the benzoyl group and any intermolecular packing forces, such as π-π stacking or halogen bonding, in the crystal lattice.

Chromatographic Techniques for Purity Assessment and Separation

The purity of this compound is paramount for its application in chemical synthesis and pharmaceutical research, necessitating robust analytical methods for its quantification and the separation of any impurities or derivatives. Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the primary methods employed for these purposes. These techniques allow for the effective separation of the target compound from starting materials, by-products, and degradation products, ensuring the quality and reliability of the final product.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Reversed-phase HPLC (RP-HPLC) is the most common mode used for aromatic compounds. In this setup, a non-polar stationary phase, typically a C18-bonded silica, is used in conjunction with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol.

The retention of this compound and its derivatives is governed by their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. The presence of the bromine atom and the cyanide group influences the polarity and, consequently, the chromatographic behavior of the molecule. A UV detector is commonly used for detection, as the benzoyl moiety provides strong chromophores.

For the separation of complex mixtures or for isolating impurities, gradient elution may be employed, where the composition of the mobile phase is changed over the course of the analysis to achieve optimal separation. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, methods for related aromatic nitriles and ketones can be adapted. For instance, a method for benzyl (B1604629) cyanide uses a C18 column with a mobile phase of acetonitrile and water containing a small amount of phosphoric or formic acid to ensure sharp peak shapes. sielc.comresearchgate.net

The following table outlines a typical set of starting parameters for the HPLC analysis of this compound, based on established methods for similar aromatic compounds.

| Parameter | Typical Conditions |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v), isocratic or gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm or 254 nm |

| Temperature | Ambient or controlled (e.g., 25 °C) |

| Injection Volume | 10-20 µL |

This table presents a generalized HPLC method adaptable for this compound based on methods for structurally related compounds.

Gas Chromatography (GC) is another powerful technique for the purity assessment of volatile and thermally stable compounds. In GC, the sample is vaporized and injected into the head of a chromatographic column. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The eluting compounds are detected by a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

The use of GC for the analysis of substituted benzoyl cyanides has been reported, often for monitoring the progress of a reaction. googleapis.comgoogle.com GC-MS is particularly valuable as it provides not only retention time data for quantification but also mass spectra that can be used to identify unknown impurities. However, it is noted that some potential by-products in the synthesis of benzoyl cyanides, such as the corresponding anhydride (B1165640) or acid, may not be efficiently detected by GC without derivatization due to their lower volatility or thermal lability. googleapis.com

A typical GC method for a compound like this compound would involve a capillary column with a non-polar or medium-polarity stationary phase. The oven temperature would be programmed to ramp up to ensure the elution of all components in a reasonable time.

The following table provides a representative set of GC parameters that could be optimized for the analysis of this compound.

| Parameter | Typical Conditions |

| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a phenyl-methylpolysiloxane stationary phase |

| Carrier Gas | Helium or Nitrogen at a constant flow or pressure |

| Injector Temperature | 250 °C |

| Oven Program | Initial temp. 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Detector Temperature | 280 °C (FID) or MS transfer line at 280 °C |

This table illustrates a general GC method suitable for the analysis of this compound and its volatile derivatives.

The selection between HPLC and GC would depend on the specific requirements of the analysis. HPLC is generally preferred for its versatility and applicability to a wider range of compounds without the need for derivatization. GC, on the other hand, can offer higher resolution and is often coupled with mass spectrometry for definitive identification of volatile impurities. Both techniques are indispensable for ensuring the purity and quality of this compound in a research and development setting.

Theoretical and Computational Chemistry Studies on 2 Bromobenzoyl Cyanide

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of 2-bromobenzoyl cyanide. These calculations provide a foundational understanding of the molecule's stability, charge distribution, and frontier molecular orbitals.

DFT methods, such as B3LYP combined with basis sets like 6-311G(d,p), are commonly employed to optimize the molecular geometry and compute key electronic descriptors. emanresearch.org The electronic configuration of related aromatic compounds is significantly influenced by the interplay between the benzene (B151609) ring and its substituents, where computational methods can reveal the extent of conjugation and charge delocalization.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in this analysis. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net In studies of compounds containing the 2-bromobenzoyl moiety, these parameters are calculated to predict molecular behavior. emanresearch.orgnih.gov For instance, computational studies on related brominated compounds have shown how structural changes affect the HOMO-LUMO gap. rsc.org

Global reactivity descriptors, derived from these energies, further quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). nih.gov Such parameters are vital for predicting how this compound will interact with other reagents.

Table 1: Representative Calculated Electronic Properties This table presents typical quantum chemical parameters calculated for aromatic compounds containing benzoyl moieties, illustrating the data obtained through DFT calculations. The values are representative and serve as an example of the output from such studies.

| Parameter | Description | Representative Value Range |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.5 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.5 eV |

| Dipole Moment (µ) | Measure of molecular polarity | 2.0 to 4.0 Debye |

| Chemical Hardness (η) | Resistance to change in electron distribution | 2.0 to 2.75 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons | 1.5 to 3.0 eV |

Molecular Dynamics Simulations of Reaction Intermediates and Transition States

While quantum chemical calculations focus on static molecular properties, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of chemical systems. MD simulations can model the dynamic evolution of reacting molecules, including the formation and lifetime of transient species like reaction intermediates and transition states.

For reactions involving complex mechanisms, such as nucleophilic attack or hydrolysis, MD simulations can trace the reaction pathways. In the context of related benzoyl cyanide derivatives, computational models like MD can be used to investigate stability under various conditions, such as modeling hydrolysis pathways at different pH levels. These simulations can reveal the influence of solvent molecules on reaction barriers and the conformational changes that occur during a reaction. rsc.org

The study of reaction mechanisms for similar compounds often involves identifying transition states and intermediates. acs.org Although specific MD studies on this compound are not widely documented, the methodology is applicable. Such simulations would involve placing the molecule in a simulated solvent environment and observing its interactions and potential transformations over time, providing a dynamic picture that complements the static view from quantum mechanics. These computational approaches can be essential for rationalizing complex reaction cascades and confirming experimentally postulated mechanisms. emanresearch.org

Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which is invaluable for structural elucidation and the interpretation of experimental data. Methods like DFT can accurately calculate nuclear magnetic resonance (NMR) and infrared (IR) spectra. schrodinger.com

The prediction of ¹H and ¹³C NMR chemical shifts is a common application. schrodinger.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated. Comparing this predicted spectrum with experimental data helps to confirm the molecular structure and assign specific resonances to the correct atoms. chemicalbook.comnih.govunicamp.br This is particularly useful for complex molecules where spectral interpretation can be ambiguous.

Similarly, vibrational frequencies from IR spectroscopy can be computed. These calculations predict the positions and intensities of absorption bands corresponding to specific molecular vibrations, such as the characteristic C≡N and C=O stretches. For the related 4-bromobenzoyl cyanide, a sharp peak for the C≡N stretch is noted around 2240 cm⁻¹. Theoretical calculations can confirm such assignments and help analyze the complete vibrational spectrum.

Table 2: Predicted vs. Experimental Spectroscopic Data Correlation This table illustrates how computational predictions are used alongside experimental data for structural verification. While specific calculated values for this compound are not provided, the table demonstrates the principle of the application.

| Spectroscopic Technique | Calculated Parameter | Experimental Data Point | Purpose of Comparison |

| ¹³C NMR | Chemical Shift (ppm) | Peak position in spectrum | Assigning carbon atoms (e.g., C=O, C-Br, C≡N, aromatic carbons) |

| ¹H NMR | Chemical Shift (ppm) | Peak position in spectrum | Assigning protons on the aromatic ring |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Wavenumber of absorption band | Confirming functional groups (e.g., nitrile C≡N stretch, carbonyl C=O stretch) |

Elucidation of Structure-Reactivity Relationships through Computational Models

Computational models are essential for understanding how the structure of this compound dictates its chemical reactivity. By analyzing its computed electronic properties, researchers can predict its behavior in chemical reactions and establish clear structure-reactivity relationships.

The reactivity of aroyl cyanides is known to be strongly influenced by the substituents on the aromatic ring. For this compound, the electron-withdrawing nature of the bromine atom and the cyanide group, combined with the carbonyl group, creates a unique electronic landscape. Computational models can quantify these substituent effects. For instance, DFT calculations can model transition states and activation energies for reactions like nucleophilic substitution or cross-coupling, providing a theoretical basis for observed reactivity patterns.

Frontier Molecular Orbital (FMO) theory is a key component of this analysis. The distribution and energies of the HOMO and LUMO can predict the most likely sites for electrophilic and nucleophilic attack. researchgate.net For this compound, the LUMO is expected to be localized around the carbonyl carbon and the aromatic ring, indicating these are probable sites for nucleophilic attack. Analysis of the molecular electrostatic potential (MESP) map, another output of quantum chemical calculations, visually represents the electron-rich and electron-poor regions of the molecule, further guiding predictions of intermolecular interactions. nih.gov These computational insights are critical for designing synthetic routes and explaining experimental outcomes. researchgate.net

Derivatives, Analogs, and Functionalized 2 Bromobenzoyl Cyanide Compounds

Synthesis of Substituted 2-Bromobenzoyl Cyanide Analogs (e.g., 4-Bromobenzoyl cyanide, 3-Bromobenzoyl cyanide)

The synthesis of substituted bromobenzoyl cyanide analogs, such as the 4-bromo and 3-bromo isomers, can be achieved through several established synthetic routes. A common and direct method involves the reaction of the corresponding bromobenzoyl chloride with a cyanide source. For instance, 4-bromobenzoyl chloride can be treated with potassium cyanide (KCN) in an aprotic solvent like dimethylformamide (DMF) under anhydrous conditions to yield 4-bromobenzoyl cyanide. To minimize side reactions, the temperature is typically controlled, for example, between 0–5°C.

Another effective method is the photooxidative conversion of bromobenzyl cyanides. The oxidation of 4-bromobenzyl cyanide to 4-bromobenzoyl cyanide can be performed using a catalyst like tetrabromomethane (CBr₄) under an oxygen atmosphere, irradiated with visible light. This reaction is typically carried out in a solvent such as ethyl acetate (B1210297) at ambient temperature.

The precursor, bromobenzyl cyanide, can be synthesized via nucleophilic substitution of the corresponding bromobenzyl chloride with sodium cyanide (NaCN) in ethanol (B145695) at reflux temperatures. The positional isomers, such as 2-bromobenzyl cyanide, 3-bromobenzyl cyanide, and 4-bromobenzyl cyanide, are distinguished by the position of the bromine atom on the benzene (B151609) ring relative to the cyanomethyl group. beilstein-journals.orgontosight.ai

A laboratory-scale synthesis of o-bromo benzoyl cyanide (this compound) involves the reaction of o-bromo benzoyl chloride with cuprous cyanide (CuCN) and anhydrous sodium iodide in anhydrous acetonitrile (B52724). rsc.org The reaction mixture is typically stirred at room temperature, and the product can be purified by recrystallization. rsc.org

The following table summarizes the synthesis of various bromobenzoyl cyanide isomers and their reported yields under specific conditions.

| Compound | Synthetic Method | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| This compound | Reaction of acyl chloride with cyanide salt | o-bromo benzoyl chloride, Cuprous cyanide, Sodium iodide | 50% | rsc.org |

| 3-Bromobenzoyl cyanide | Photooxidative conversion | 3-Bromobenzyl cyanide, CBr₄, O₂ | 64% (¹H-NMR yield) | |

| 4-Bromobenzoyl cyanide | Photooxidative conversion | 4-Bromobenzyl cyanide, CBr₄, O₂ | 88% (¹H-NMR yield) | |

| 4-Bromobenzoyl cyanide | Reaction of acyl chloride with cyanide salt | 4-bromobenzoyl chloride, KCN | Data not specified |

Reactivity and Synthetic Utility of Functionalized Derivatives

Functionalized derivatives of this compound are valuable intermediates in organic synthesis due to the reactivity imparted by the bromine and cyanide functionalities. ontosight.ai These groups allow for a range of chemical transformations, including nucleophilic substitutions and coupling reactions, making them useful in the construction of complex molecular architectures.

The bromine atom on the aromatic ring is susceptible to nucleophilic substitution, enabling the introduction of various functional groups. ontosight.ai The cyanide group is also a versatile functional handle that can undergo hydrolysis to a carboxylic acid, reduction to an amine, or participate in cycloaddition reactions.

A notable application of 2-bromobenzyl cyanide, a related derivative, is in the synthesis of heterocyclic compounds. For example, it can react with ynones under specific conditions to yield benzoxepines or benzofuro[2,3-b]pyridines. rsc.org Furthermore, 2-bromobenzyl bromides can undergo carbonylative Stille coupling reactions with tributylallylstannane to produce 2-bromobenzyl β,γ-unsaturated ketones, which can then be isomerized and cyclized via an intramolecular Heck reaction to form 2-naphthols. acs.org

The reactivity of bromobenzyl cyanides also extends to the formation of other heterocyclic systems. For instance, they can react with thiourea (B124793) in ethanol to produce 5-phenylthiazole-2,4-diamines. These reactions highlight the utility of bromobenzoyl cyanide derivatives as building blocks for a variety of important chemical structures.

The following table provides examples of reactions involving functionalized this compound derivatives and related compounds.

| Starting Material | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| Ynone and 2-bromobenzyl cyanide | tBuOLi, NMP, 100 °C | Benzoxepines | rsc.org |

| Ynone and 2-bromobenzyl cyanide | DBU, DMSO, 100 °C | Benzofuro[2,3-b]pyridines | rsc.org |

| 2-Bromobenzyl bromides | Tributylallylstannane, Pd catalyst (Stille coupling), then base and Heck reaction | 2-Naphthols | acs.org |

| 2-Iodobenzamide (B1293540) and 2-bromobenzyl cyanide | CuCl, Cesium carbonate, DMSO | 3-Hydroxyisoindolinone derivatives | rsc.orgresearchgate.net |

Strategies for Diversity-Oriented Synthesis Using this compound Scaffold

Diversity-oriented synthesis (DOS) aims to generate collections of structurally diverse small molecules in an efficient manner, which is crucial for exploring new areas of chemical space and for drug discovery. beilstein-journals.orgnih.gov The this compound scaffold is a promising starting point for DOS due to its inherent functionality, which allows for divergent synthetic pathways.

One strategy involves using the this compound core to build complex polycyclic frameworks. The bromine and cyanide groups can be seen as "orthogonally" reactive sites, meaning they can be addressed with different reagents under different conditions, allowing for a stepwise and controlled elaboration of the molecule. For example, the bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of substituents, while the cyanide group can be transformed into other functionalities or used to construct a heterocyclic ring.

A specific example that showcases the potential of related scaffolds in generating molecular diversity is the copper-catalyzed reaction of 2-iodobenzamides with substituted benzyl (B1604629) cyanides, including 2-bromobenzyl cyanide, to produce libraries of 3-hydroxyisoindolin-1-one derivatives. rsc.orgresearchgate.net This type of reaction, where a simple starting material is converted into a more complex core structure that can be further diversified, is a hallmark of DOS.

Furthermore, the principles of two-directional synthesis can be applied, where a symmetric starting material is elaborated in two directions to rapidly increase molecular complexity. beilstein-journals.org While not directly starting from this compound, this strategy can be envisioned where a precursor to the this compound scaffold is functionalized in a divergent manner before the key structural elements are introduced. The goal is to create a library of compounds with significant scaffold diversity, moving beyond simple appendage modification to generate fundamentally different molecular shapes. beilstein-journals.org

Strategies for diversity-oriented synthesis using the this compound scaffold could include:

Scaffold Elaboration: Using the bromine and cyanide groups as handles for sequential or one-pot multi-component reactions to build fused or spirocyclic ring systems.

Functional Group Interconversion: Creating a library of analogs by converting the cyanide and bromo functionalities into a wide range of other chemical groups.

Combinatorial Chemistry: Employing the this compound scaffold in solid-phase or solution-phase combinatorial synthesis to rapidly generate a large number of derivatives for biological screening.

Future Research Directions and Emerging Methodologies for 2 Bromobenzoyl Cyanide

Development of Novel Chemo- and Regioselective Transformations

A primary frontier in the chemistry of 2-bromobenzoyl cyanide is the development of reactions that can selectively target one of its functional groups while leaving the others intact. The inherent competition between the electrophilic carbonyl carbon, the nucleophilic nitrile nitrogen, the acidic α-protons, and the reactive C-Br bond necessitates high levels of chemo- and regioselectivity.

Future research is anticipated to focus on catalyst-controlled transformations. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be finely tuned through ligand design to favor reaction at the C-Br bond without triggering side reactions at the benzoyl cyanide moiety. Conversely, the development of novel organocatalysts could enable selective transformations at the carbonyl group. Research into the reactivity of related compounds, such as 2-bromobenzyl bromides in Pd-catalyzed reactions to form 2-substituted-2H-indazoles, provides a foundational methodology that could be adapted. acs.org The direct and regioselective intermolecular N-benzylation followed by intramolecular N-arylation seen in these reactions highlights the potential for complex heterocycle synthesis starting from the 2-bromobenzyl core. acs.org

Furthermore, the synthesis of 2-naphthols from 2-bromobenzyl bromides via a carbonylative Stille coupling followed by an intramolecular Heck reaction demonstrates a pathway where multiple reactive sites are sequentially engaged in a controlled manner. acs.org Adapting such cascade or domino reactions for this compound could lead to the rapid assembly of complex polycyclic structures. The challenge lies in controlling which functionality reacts first, a problem that may be solved by careful selection of catalysts and reaction conditions.

Integration into Continuous Flow Chemistry Platforms

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, and improved scalability. acs.org For a substrate like this compound, which may be involved in reactions with hazardous reagents (like cyanide precursors) or highly exothermic processes, flow chemistry is a particularly promising avenue. acs.orgnih.gov

The integration of this compound into flow platforms could mitigate risks associated with handling potentially toxic reagents by generating them in-situ and using them immediately. nih.gov For example, cyanide-free continuous-flow processes have been developed for the synthesis of aryl nitriles from aryl bromides using masked cyanide sources like (5-methyl-2-phenyloxazol-4-yl) boronic acid or p-tosylmethyl isocyanide (TosMIC). rsc.orgthieme-connect.com These methods could be adapted for transformations of this compound. The precise temperature and residence time control in microreactors can suppress side reactions and improve yields of desired products. rsc.org

Future work will likely involve designing integrated flow systems where this compound undergoes sequential transformations. A modular setup could feature an initial flow reactor for a selective cross-coupling at the bromide position, followed by a second reactor for a condensation or cycloaddition at the benzoyl cyanide moiety. nih.gov The combination of flow chemistry with other activation methods, such as photochemistry or electrochemistry, further expands the synthetic possibilities, enabling reactions that are difficult to control in batch mode. researchgate.netacs.org

Exploration of Unconventional Activation Methods

Moving beyond conventional thermal heating, unconventional activation methods such as microwave irradiation, sonochemistry, and photochemistry are set to revolutionize the synthesis of complex molecules from precursors like this compound.

Microwave-Assisted Synthesis: Microwave heating can dramatically accelerate reaction rates and improve yields for the synthesis of N-heterocycles. rsc.orgchim.it This technique has been successfully applied to reactions involving nitriles and other functional groups present in this compound. clockss.orgnih.gov Future research could explore microwave-assisted cyclocondensation reactions of this compound with various dinucleophiles to rapidly generate libraries of heterocyclic compounds for biological screening. mdpi.com

Sonochemistry: The application of ultrasound can induce high-energy chemical transformations through acoustic cavitation. In solid-liquid phase reactions, sonication can switch reaction pathways. For example, while mechanical agitation of benzyl (B1604629) bromide and potassium cyanide in an aromatic solvent favors a Friedel-Crafts reaction, ultrasonic irradiation promotes the formation of benzyl cyanide. rsc.org This suggests that sonochemistry could be used to selectively promote nucleophilic substitution at the carbonyl or benzylic position of this compound derivatives, preventing undesired side reactions.

Photochemistry: Photoredox catalysis provides a mild and efficient way to form reactive intermediates under visible light irradiation. This method could be used to activate the C-Br bond of this compound towards radical-based coupling reactions. Given that photochemical methods have been developed for the synthesis of nitrosoarenes in continuous flow, similar approaches could be envisioned for transformations of this compound. acs.org

| Activation Method | Potential Application for this compound | Key Advantages |

| Microwave Irradiation | Rapid synthesis of heterocycles (e.g., benzimidazoles, pyrroles) via cyclocondensation. | Reduced reaction times, improved yields, cleaner reactions. rsc.orgclockss.org |

| Sonochemistry | Selective nucleophilic substitution; pathway switching to avoid side reactions. | Enhanced reactivity, potential for novel reaction pathways. rsc.org |

| Photochemistry | Activation of the C-Br bond for radical coupling; C-H functionalization. | Mild reaction conditions, high selectivity, access to unique reactive intermediates. acs.orgwhiterose.ac.uk |

Expansion of Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing structural elements of all components, are powerful tools for generating molecular diversity and complexity. baranlab.orgrug.nl The functional group array of this compound makes it an ideal candidate for inclusion in established and novel MCRs.

Future research will likely explore the use of this compound in isocyanide-based MCRs like the Ugi and Passerini reactions. researchgate.netnih.gov The ketone functionality could serve as the oxo-component, reacting with an amine, a carboxylic acid, and an isocyanide in an Ugi four-component reaction to produce highly functionalized α-acylamino amides. sorbonne-universite.fr These products would retain the 2-bromophenyl moiety, providing a handle for subsequent diversification through cross-coupling reactions. Similarly, in a Passerini three-component reaction, the ketone could react with a carboxylic acid and an isocyanide. nih.gov

The development of MCRs where the nitrile group also participates would be a significant advance. For example, a reaction could be designed where an initial Ugi or Passerini reaction is followed by an intramolecular cyclization involving the nitrile, leading to complex heterocyclic scaffolds in a single pot. The Groebke–Blackburn–Bienaymé reaction, a three-component reaction of an aldehyde, an amine, and an isocyanide to form imidazo-fused heterocycles, could also be adapted, potentially using a derivative of this compound. researchgate.netmdpi.com

| Multicomponent Reaction | Potential Role of this compound | Resulting Scaffold |

| Ugi Reaction | Acts as the ketone component. | α-Acylamino amides with a pendant 2-bromophenyl group for further functionalization. |

| Passerini Reaction | Acts as the ketone component. | α-Acyloxy amides with a pendant 2-bromophenyl group. |

| Groebke-Blackburn-Bienaymé | A derivative could act as the aldehyde or isocyanide component. | Fused imidazopyridine or similar N-heterocycles. mdpi.com |

| Novel MCRs | Could act as a bifunctional component, reacting at both the ketone and nitrile sites. | Complex, polycyclic heterocyclic systems. |

Q & A

Basic: What are the standard synthetic routes for 2-Bromobenzoyl cyanide, and how are reaction conditions optimized?

This compound is typically synthesized via nucleophilic substitution or coupling reactions. A common route involves reacting 2-bromobenzoyl chloride with a cyanide source (e.g., KCN or NaCN) under anhydrous conditions in aprotic solvents like DMF or THF . Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions such as hydrolysis. Optimization often employs response surface methodology (RSM) to evaluate variables like solvent polarity, reaction time, and stoichiometry, with ANOVA validating model significance (e.g., p < 0.0001) .

Basic: What analytical techniques are used to confirm the structure and purity of this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR verify substituent positions and electronic environments (e.g., bromine-induced deshielding) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight (C₈H₄BrNO, 210.03 Da) and isotopic patterns from bromine .

- Infrared spectroscopy (IR) : Stretching frequencies for C≡N (~2200 cm⁻¹) and C=O (~1680 cm⁻¹) confirm functional groups .

Purity is assessed via HPLC (≥97% by area) or elemental analysis (C, H, N within ±0.4% of theoretical values) .

Basic: What safety protocols are essential when handling this compound?

- PPE : Use impervious gloves (e.g., nitrile), tightly sealed goggles, and lab coats to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is required in poorly ventilated areas .

- First aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for ≥15 minutes. Consult a physician immediately .

- Storage : Keep in airtight containers at 0–6°C to avoid moisture-induced degradation .

Advanced: How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

Discrepancies often arise from uncontrolled variables (e.g., trace moisture, catalyst loading). Systematic approaches include:

- Design of Experiments (DoE) : Central composite designs (CCD) test interactions between variables (e.g., temperature, solvent ratio) and identify optimal conditions .

- Kinetic studies : Monitor intermediate formation via in situ FTIR or LC-MS to pinpoint rate-limiting steps .

- Cross-validation : Compare yields across multiple synthetic scales (mg to g) and characterize byproducts via GC-MS .

Advanced: What challenges arise in characterizing the reactivity of this compound under varying conditions?

- Steric hindrance : The bromine substituent ortho to the carbonyl group reduces electrophilicity, slowing nucleophilic attacks (e.g., Grignard reactions). Computational modeling (DFT) predicts reactive sites and transition states .

- Competing pathways : Cyanide displacement by stronger nucleophiles (e.g., amines) may dominate unless pH and solvent polarity are tightly controlled .

- Thermal instability : Decomposition above 80°C requires real-time monitoring via DSC or TGA .

Advanced: How can researchers optimize biodegradation studies involving cyanide-containing intermediates like this compound?

- Microbial screening : Test strains like Bacillus sp. M01 PTCC 1908 for cyanide degradation efficiency using RSM-optimized media (e.g., soy meal, corn flour, L-cysteine) .

- Analytical validation : Use automated membrane dialysis coupled with colorimetric assays to quantify liberated HCN, minimizing interference from brominated byproducts .

- Toxicity assays : Evaluate residual cyanide toxicity via Allium cepa root elongation tests or microbial viability assays .

Basic: What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for: